molecular formula C13H21N3OS B3355291 N-Butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopentanecarboxamide CAS No. 62347-22-2

N-Butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopentanecarboxamide

Cat. No.: B3355291
CAS No.: 62347-22-2
M. Wt: 267.39 g/mol
InChI Key: XUVJBAKPQFCJNT-UHFFFAOYSA-N
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Description

N-Butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopentanecarboxamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopentanecarboxamide typically involves the reaction of cyclopentanecarboxylic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with N-butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)amine under appropriate conditions to yield the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-Butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopentanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-Butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopentanecarboxamide
  • 5-tert-butyl-N-methyl-1,3,4-thiadiazol-2-amine
  • 2-amino-5-mercapto-1,3,4-thiadiazole

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and biological properties. Its cyclopentanecarboxamide moiety differentiates it from other thiadiazole derivatives, potentially leading to unique interactions and applications.

Properties

IUPAC Name

N-butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopentanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3OS/c1-3-4-9-16(13-15-14-10(2)18-13)12(17)11-7-5-6-8-11/h11H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUVJBAKPQFCJNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C1=NN=C(S1)C)C(=O)C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30612251
Record name N-Butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopentanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30612251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62347-22-2
Record name N-Butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopentanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30612251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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